3-Amino-2-fluorobenzoic acid

Catalog No.
S698690
CAS No.
914223-43-1
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluorobenzoic acid

CAS Number

914223-43-1

Product Name

3-Amino-2-fluorobenzoic acid

IUPAC Name

3-amino-2-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

WZCZMWMNVHEBCK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

The exact mass of the compound 3-Amino-2-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-2-fluorobenzoic acid is characterized by the presence of both an amino group (-NH2) and a fluorine atom at the 2-position of the benzoic acid structure. It has a molecular weight of 155.13 g/mol and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The reactivity of 3-amino-2-fluorobenzoic acid can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acid-Base Reactions: As a carboxylic acid, it can donate protons in acidic conditions, forming its conjugate base.
  • Reduction Reactions: It can be synthesized from 2-fluoro-3-nitrobenzoic acid through reduction processes, highlighting its role as a precursor in synthetic pathways .

Research indicates that 3-amino-2-fluorobenzoic acid exhibits biological activity, particularly as a ligand for dopamine receptors. This property suggests potential applications in pharmacology, especially in developing treatments for neurological disorders. Its ability to interact with biological systems makes it a subject of interest in medicinal chemistry .

Several methods exist for synthesizing 3-amino-2-fluorobenzoic acid:

  • Reduction of 2-Fluoro-3-nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using reducing agents such as iron or tin in acidic conditions.
  • Reaction of Benzoyl Fluoride with Ammonia: This method utilizes benzoyl fluoride and ammonia under controlled conditions to yield the desired compound .
  • Direct Fluorination of Aminobenzoic Acids: Some synthetic routes involve direct fluorination of aminobenzoic acids, though this requires specific reagents and conditions.

3-Amino-2-fluorobenzoic acid has several notable applications:

  • Pharmaceutical Development: Its role as a dopamine receptor ligand opens avenues for drug development targeting neurological conditions.
  • Organic Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Due to its structural properties, it may also be used in developing fluorescent probes for biochemical assays .

Studies on the interactions of 3-amino-2-fluorobenzoic acid with biological receptors indicate its potential as a selective ligand. Its affinity for dopamine receptors suggests that it could modulate neurotransmitter activity, which is crucial for understanding its therapeutic potential . Further research is necessary to elucidate the full extent of its interactions within biological systems.

3-Amino-2-fluorobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameSimilarity IndexKey Features
3-Amino-2,6-difluorobenzoic acid0.95Contains two fluorine atoms
Methyl 4-amino-2,5-difluorobenzoate0.89Methyl ester derivative
Methyl 5-amino-2,4-difluorobenzoate0.89Another methyl ester derivative
4-Amino-2-fluorobenzoic acid0.86Amino group at the para position
5-Amino-2,3-difluorobenzoic acid0.89Contains two fluorine atoms at different positions

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

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